N,N''-Bis(4-chlorophenyl-d8)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide Dihydrochloride; Lisium
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Overview
Description
Chlorhexidine-d8 Dihydrochloride is a deuterated form of chlorhexidine, a broad-spectrum antimicrobial agent. The deuterium atoms replace hydrogen atoms in the molecule, which can be useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy. Chlorhexidine itself is widely used as an antiseptic and disinfectant in medical and dental applications due to its effectiveness against a broad range of microorganisms, including bacteria, yeasts, and viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chlorhexidine-d8 Dihydrochloride typically involves the deuteration of chlorhexidine. This process can be achieved through the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterating agent. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of Chlorhexidine-d8 Dihydrochloride follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity of the final product. The production methods are designed to be efficient and cost-effective while maintaining high standards of quality and safety .
Chemical Reactions Analysis
Types of Reactions
Chlorhexidine-d8 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of chlorhexidine oxide, while reduction may result in chlorhexidine hydride. Substitution reactions can produce a variety of substituted chlorhexidine derivatives .
Scientific Research Applications
Chlorhexidine-d8 Dihydrochloride has numerous applications in scientific research, including:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics due to the presence of deuterium atoms.
Biology: Employed in studies of microbial resistance and the mechanisms of antimicrobial action.
Medicine: Investigated for its potential use in treating infections and as a component in antiseptic formulations.
Industry: Utilized in the development of new disinfectant products and formulations.
Mechanism of Action
Chlorhexidine-d8 Dihydrochloride exerts its effects by disrupting the cell membranes of microorganisms. The positively charged chlorhexidine molecule interacts with negatively charged phosphate groups on microbial cell surfaces, leading to the destruction of cell integrity and leakage of intracellular material. This interaction ultimately results in cell death. The specific mechanism of action depends on the concentration of chlorhexidine, with lower concentrations being bacteriostatic and higher concentrations being bactericidal .
Comparison with Similar Compounds
Similar Compounds
Chlorhexidine Gluconate: A commonly used form of chlorhexidine in medical and dental applications.
Chlorhexidine Acetate: Another variant used for its antimicrobial properties.
Chlorhexidine Digluconate: Widely used in antiseptic formulations.
Uniqueness
Chlorhexidine-d8 Dihydrochloride is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and other analytical techniques. This deuterated form allows for more precise studies of molecular interactions and dynamics compared to non-deuterated forms .
Properties
Molecular Formula |
C22H30Cl2N10 |
---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
2-[6-[[amino-[[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]guanidine |
InChI |
InChI=1S/C22H30Cl2N10/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34)/i5D,6D,7D,8D,9D,10D,11D,12D |
InChI Key |
GHXZTYHSJHQHIJ-OIIWATDQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])N)N)[2H])[2H])Cl)[2H] |
Canonical SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl |
Origin of Product |
United States |
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